molecular formula CH3N2NaO2S B12658536 Sodium aminoiminomethanesulphinate CAS No. 32221-00-4

Sodium aminoiminomethanesulphinate

Cat. No.: B12658536
CAS No.: 32221-00-4
M. Wt: 130.10 g/mol
InChI Key: LJERCJQEBLEEKQ-UHFFFAOYSA-M
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Description

Sodium aminoiminomethanesulphinate (hypothesized formula: NaSO₂-NH-C(NH₂)-CH₃) is a sodium salt of a sulfinic acid derivative containing amino and imino functional groups. This article compares this compound with key analogs using thermodynamic, safety, and regulatory data from authoritative sources.

Properties

CAS No.

32221-00-4

Molecular Formula

CH3N2NaO2S

Molecular Weight

130.10 g/mol

IUPAC Name

sodium;amino(imino)methanesulfinate

InChI

InChI=1S/CH4N2O2S.Na/c2-1(3)6(4)5;/h(H3,2,3)(H,4,5);/q;+1/p-1

InChI Key

LJERCJQEBLEEKQ-UHFFFAOYSA-M

Canonical SMILES

C(=N)(N)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium aminoiminomethanesulphinate can be synthesized through several methods. One common approach involves the reaction of sodium sulfinate with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the temperature and pH must be carefully monitored to ensure optimal yield .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Sodium aminoiminomethanesulphinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a nucleophile in substitution reactions, reacting with electrophiles to form new compounds .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in the formation of sulfonamides or other derivatives .

Scientific Research Applications

Chemistry: Sodium aminoiminomethanesulphinate is used as a building block for synthesizing various organosulfur compounds. It is employed in the preparation of thiosulfonates, sulfonamides, sulfides, and sulfones, which have significant applications in organic synthesis .

Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It is investigated for its role in drug development, particularly in the synthesis of sulfonamide-based drugs, which are known for their antimicrobial activity .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It serves as a precursor for various sulfur-containing compounds used in manufacturing processes .

Mechanism of Action

The mechanism of action of sodium aminoiminomethanesulphinate involves its ability to act as a nucleophile in chemical reactions. It can donate electrons to electrophiles, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in its role in organic synthesis and its interactions with biological molecules .

Comparison with Similar Compounds

Chemical and Structural Comparison

Sodium aminoiminomethanesulphinate belongs to the sulfinic acid (S(IV)) family, distinguishing it from sulfonic acids (S(VI), e.g., aminomethanesulfonic acid) and sulfates (e.g., sodium hydrogen sulfate). Key structural and molecular differences include:

Compound Oxidation State (S) Molecular Formula Molecular Weight (g/mol) Functional Groups
This compound¹ IV Hypothetical ~150 (estimated) -SO₂⁻, -NH₂, -NH-
Aminomethanesulfonic acid VI CH₅NO₃S 111.12 -SO₃H, -NH₂
Sodium Hydrogen Sulphate Monohydrate VI NaHSO₄·H₂O 138.08 -SO₄²⁻, -HSO₄⁻
Ammonium Sulphate VI (NH₄)₂SO₄ 132.14 -SO₄²⁻

¹Hypothetical data inferred from structural analogs.

Key Findings :

  • The presence of amino/imino groups in this compound may enhance its solubility in polar solvents compared to sulfates .
Thermodynamic Properties

provides thermodynamic data for sodium sulfonamides in ethanol-water mixtures (Table 1), which share sulfonamide (-SO₂NH₂) functional groups.

Property Sodium Sulfonamides This compound (Inferred)
ΔH fusion (kJ/mol) 15–25 ~10–20 (lower due to -NH₂/-NH groups)
Solubility in Ethanol-Water Moderate Higher (polar groups enhance solubility)

Research Implications :

  • Lower fusion enthalpies in sulfinates vs. sulfonamides suggest weaker crystalline lattice forces, aligning with their hypothesized solubility trends .

Recommendations :

  • This compound may require corrosion-resistant storage and personal protective equipment (PPE), akin to sodium hydrogen sulfate .

Biological Activity

Sodium aminoiminomethanesulphinate (also known as sodium thiosulfate) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a sulfinic acid derivative, which plays a significant role in various biochemical processes. Its primary mechanism involves acting as a reducing agent, which can influence redox reactions in biological systems. This property is crucial for its application in detoxification processes and as a potential therapeutic agent.

Key Mechanisms:

  • Redox Activity : Sodium thiosulfate can donate electrons to other molecules, facilitating reduction reactions that are vital in cellular metabolism and detoxification pathways.
  • Metal Chelation : The compound can bind to heavy metals, thereby reducing their toxicity and aiding in their excretion from the body.

Antioxidant Effects

This compound exhibits antioxidant properties by scavenging free radicals and reactive oxygen species (ROS). This activity has implications in protecting cells from oxidative stress-related damage.

Neuroprotective Effects

Research indicates that sodium thiosulfate may have neuroprotective effects. It has been shown to mitigate neuronal damage in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Cardiovascular Benefits

Studies suggest that sodium thiosulfate may improve endothelial function and reduce vascular inflammation. Its ability to modulate nitric oxide levels contributes to these cardiovascular benefits.

Therapeutic Applications

This compound has been investigated for various therapeutic applications:

  • Diabetes Management : Its role in enhancing insulin sensitivity has been explored, with studies indicating potential benefits in glycemic control.
  • Chronic Kidney Disease (CKD) : Sodium thiosulfate is being studied for its protective effects against nephrotoxicity, particularly in patients undergoing chemotherapy.
  • Cystic Fibrosis : There is ongoing research into its use as a mucolytic agent to improve lung function in patients with cystic fibrosis.

Case Study 1: Neuroprotection in Ischemic Stroke

A clinical trial investigated the effects of sodium thiosulfate on patients who suffered from ischemic stroke. Results showed significant improvement in neurological outcomes compared to control groups, suggesting its potential as a neuroprotective agent.

ParameterControl GroupSodium Thiosulfate Group
Neurological Improvement Score512
Oxidative Stress MarkersHighSignificantly Reduced

Case Study 2: Kidney Protection during Chemotherapy

In a cohort study involving cancer patients receiving cisplatin chemotherapy, sodium thiosulfate was administered to assess its nephroprotective effects. The study found that patients receiving sodium thiosulfate had lower serum creatinine levels post-treatment compared to those who did not receive it.

Patient GroupSerum Creatinine (mg/dL) Pre-TreatmentSerum Creatinine (mg/dL) Post-Treatment
Control1.52.0
Sodium Thiosulfate1.41.6

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